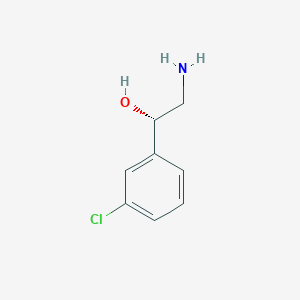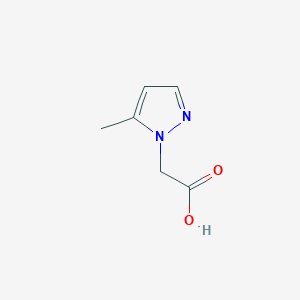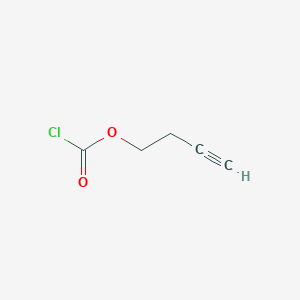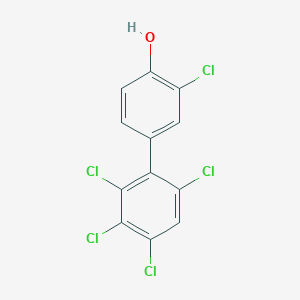![molecular formula C9H9BO3S B065121 (6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸 CAS No. 182133-35-3](/img/structure/B65121.png)
(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸
概要
説明
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO3S. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体、これらには「(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸」が含まれますが、非常に重要なヘテロ環化合物の一種です。 それらは、医薬品化学におけるさまざまな用途で幅広い治療特性を持つことが報告されています . それらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗菌、キナーゼ阻害および抗がん特性を有することが報告されています .
薬物合成
チオフェン核を含む化合物、例えば「(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸」は、さまざまな薬物の合成に使用されます . 例えば、チペピジン、チキジウム臭化物、チメピジウム臭化物、ドルゾラミド、チオコナゾール、シチゾラム、セルタコナゾール硝酸塩およびベノシクリジンはすべてチオフェン核を含んでいます .
材料科学
チオフェン系化合物は、材料科学にも応用されています . これらの化合物のユニークな特性は、新しい材料の開発に役立ちます。
有機合成
「(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸」は有機合成に使用できます . ボロン酸は、炭素-炭素結合の形成に役立つ、パラジウム触媒クロスカップリング反応の一種である鈴木カップリングによく使用されます。
治療薬の開発
特に、「(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸」のような化合物は、治療薬の開発に使用できます。 例えば、1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシ尿素は、抗炎症剤として作用します .
セロトニン拮抗薬
「(6-メトキシベンゾ[b]チオフェン-2-イル)ボロン酸」と同様の化合物は、アルツハイマー病の治療に使用されるセロトニン拮抗薬の開発に使用されてきました .
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of an organoboron compound (like our boronic acid) to a metal catalyst (like palladium), followed by a reductive elimination . This process forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . It can be part of the synthetic pathway for various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the pH of the solution, the presence of a suitable catalyst (like palladium), and the temperature . The compound is recommended to be stored in a dry environment at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: While less common, (6-Methoxybenzo[b]thiophen-2-yl)boronic acid can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products: The major products of reactions involving (6-Methoxybenzo[b]thiophen-2-yl)boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Industry:
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
類似化合物との比較
(6-Methoxypyridin-2-yl)boronic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
(6-Methoxybenzo[b]furan-2-yl)boronic acid: Similar but with a furan ring instead of a thiophene ring.
Uniqueness: (6-Methoxybenzo[b]thiophen-2-yl)boronic acid is unique due to its thiophene ring, which imparts distinct electronic properties compared to its furan and pyridine analogs. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements .
特性
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
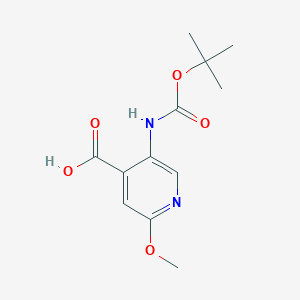
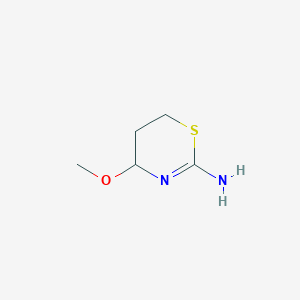
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
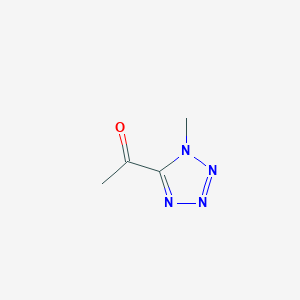
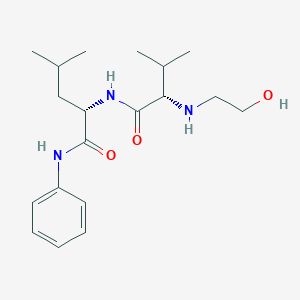
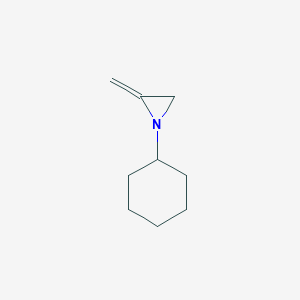
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
